6-O-Methyl-alpha-D-galactopyranose

Enzymology Glycosidase Specificity Substrate Profiling

6-O-Methyl-alpha-D-galactopyranose (CAS 31505-26-7) is a monosaccharide derivative of D-galactose characterized by an O-methyl ether modification at the C-6 position. This substitution defines a molecular formula of C7H14O6 and a molecular mass of 194.18 g/mol.

Molecular Formula C7H14O6
Molecular Weight 194.18 g/mol
CAS No. 31505-26-7
Cat. No. B12677766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Methyl-alpha-D-galactopyranose
CAS31505-26-7
Molecular FormulaC7H14O6
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOCC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C7H14O6/c1-12-2-3-4(8)5(9)6(10)7(11)13-3/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1
InChIKeyQWJKEQVWXSYDJA-PZRMXXKTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-O-Methyl-alpha-D-galactopyranose (CAS 31505-26-7): A Primary Hydroxyl-Blocked Galactose Building Block with Defined O-Glycosidase Resistance and Immunochemical Specificity


6-O-Methyl-alpha-D-galactopyranose (CAS 31505-26-7) is a monosaccharide derivative of D-galactose characterized by an O-methyl ether modification at the C-6 position [1]. This substitution defines a molecular formula of C7H14O6 and a molecular mass of 194.18 g/mol [2]. The compound is a recognized constituent in natural galactans from marine and plant sources [3], and it serves as a synthetic precursor and a defined haptenic structure in immunological studies [4].

Why Non-Specific Methyl Galactopyranosides Cannot Substitute for 6-O-Methyl-alpha-D-galactopyranose in Targeted Research Applications


The substitution of 6-O-Methyl-alpha-D-galactopyranose with other methylated galactose derivatives or unmodified galactose is not a functionally equivalent choice due to the profound impact of the precise O-methylation site on biological and chemical properties. Positional isomers, such as the 2-O-, 3-O-, or 4-O-methyl galactopyranosides, exhibit vastly different susceptibility to enzymatic hydrolysis [1]. Similarly, the presence of the 6-O-methyl group drastically alters the compound's role in immunochemistry, enabling the construction of specific bacterial antigenic determinants [2] and influencing immune responses in vivo [3]. Furthermore, the modification at the primary C-6 hydroxyl group blocks key metabolic and enzymatic pathways compared to the unsubstituted galactose [4], making 6-O-methylation a specific, non-interchangeable handle for chemical biology and carbohydrate research.

Quantitative Evidence Guide for 6-O-Methyl-alpha-D-galactopyranose: Comparative Performance Data Against Analogs


Enzymatic Hydrolysis: 6-O-Methyl Derivative is a Substrate While 2-, 3-, and 4-O-Methyl Analogs Are Not

In a direct head-to-head comparison of all four monomethyl positional isomers of p-nitrophenyl α-D-galactopyranoside, the 6-O-methyl derivative was hydrolyzed by Mortierella vinacea α-galactosidase, whereas the 2-O-, 3-O-, and 4-O-methyl derivatives showed no detectable hydrolysis by this enzyme under the same conditions [1]. This demonstrates that the 6-position is the sole site that accommodates a methyl group while retaining substrate recognition by this specific α-galactosidase.

Enzymology Glycosidase Specificity Substrate Profiling

Immunogenicity: 6-O-Methylation Confers Potent IFN-γ Induction in NKT Cells Compared to Non-Methylated Analogs

In a cross-study comparable assessment, the 6′-O-methylated galactose derivative RCAI-61, which incorporates the 6-O-methyl-α-D-galactopyranose moiety, was found to be a potent stimulant of NKT cells, inducing a large amount of IFN-γ in mice in vivo [1]. This contrasts with the non-methylated parent compound KRN7000 and its other analogs, where the 6′-O-methyl modification was identified as a key determinant for this enhanced and specific bioactivity profile [1].

Immunology Vaccine Adjuvants NKT Cell Activation

Glycosylation Acceptor Efficiency: 6-O-Methylation Reduces Acceptor Activity Relative to D-Galactose

In a direct head-to-head comparison of acceptor activity in transglycosylation reactions catalyzed by endo-α-N-acetyl-D-galactosaminidase, 6-O-methyl-D-galactose showed reduced acceptor activity relative to its unsubstituted counterpart, D-galactose [1]. The study found that transfer to the primary hydroxyl group of D-galactose was more favorable than to 6-O-methyl-D-galactose [1].

Enzymatic Synthesis Transglycosylation Carbohydrate Chemistry

Metabolic Stability: 6-O-Methylation Shields Against Oxidative Demethylation by Marine Bacterial Enzymes

Class-level inference suggests that the O-methylation at the 6-position of D-galactose confers significant resistance to microbial degradation. Marine bacteria have evolved specific cytochrome P450 monooxygenases to catalyze the oxidative demethylation of 6-O-methyl-D-galactose, a reaction required to break down abundant algal polysaccharides like agarose and porphyran [1]. This indicates that the 6-O-methyl group is a metabolic barrier that organisms must overcome, implying the unmodified D-galactose is far more susceptible to a wider range of microbial hydrolytic enzymes [1].

Biodegradation Marine Glycobiology Enzymatic Resistance

Enzymatic Hydrolysis: 6-O-Methyl Derivative is a Substrate for α-Mannosidases and Other α-Galactosidases

In a direct head-to-head comparison of all four monomethyl positional isomers of p-nitrophenyl α-D-galactopyranoside, the 6-O-methyl derivative was hydrolyzed by almond and jack bean α-mannosidases, whereas these enzymes showed no activity against the 2-O-, 3-O-, and 4-O-methyl derivatives [1]. This indicates that while the 6-position methylation retains some cross-specificity for α-mannosidases, the other positional isomers are not recognized.

Enzymology Cross-Specificity Substrate Profiling

Enzymatic Hydrolysis: 6-O-Methyl Derivative is Not a Substrate for Rice α-Glucosidase and Select α-Galactosidases

In a direct head-to-head comparison of all four monomethyl positional isomers of p-nitrophenyl α-D-galactopyranoside, the 6-O-methyl derivative was not hydrolyzed by rice α-glucosidase or by green coffee bean and Aspergillus niger α-galactosidases. This was also true for the 2-O-, 3-O-, and 4-O-methyl derivatives [1].

Enzymology Substrate Specificity Glycosidase Resistance

High-Value Application Scenarios for 6-O-Methyl-alpha-D-galactopyranose (CAS 31505-26-7)


Enzymology: Probing α-Glycosidase and α-Mannosidase Active Site Topology

Use 6-O-Methyl-alpha-D-galactopyranose as a defined substrate to map the active site tolerance of α-galactosidases and α-mannosidases for modifications at the C-6 position. As demonstrated, it is hydrolyzed by M. vinacea α-galactosidase and certain α-mannosidases, but not by others, making it a precise probe for distinguishing enzyme isoforms and understanding substrate recognition mechanisms [1].

Immunology: Synthesis of Glycolipid Antigens for NKT Cell Modulation

Employ 6-O-Methyl-alpha-D-galactopyranose as a key synthetic intermediate for generating 6′-O-methylated α-galactosylceramides (like RCAI-61). This modification is validated to confer a potent and specific TH1-biasing immune response, characterized by high IFN-γ production, which is desirable for developing vaccine adjuvants against cancer and infectious diseases [2].

Vaccine Development: Constructing Defined Bacterial Capsular Polysaccharide Epitopes

Utilize the compound as a foundational building block for synthesizing O-methyl phosphoramidate (MeOPN)-modified galactose antigens, such as MeOPN→6-α-D-Galp. This specific structure is a key serospecific marker on Campylobacter jejuni capsular polysaccharides and a validated antigenic determinant for conjugate vaccine development against traveler's diarrhea [3].

Carbohydrate Chemistry: Directing Regioselectivity in Enzymatic Glycosylation

Apply 6-O-Methyl-alpha-D-galactopyranose as an acceptor in glycosidase-catalyzed transglycosylation reactions. Its reduced acceptor activity compared to D-galactose, due to the blocked primary C-6 hydroxyl, can be exploited to direct glycosyltransfer to secondary hydroxyl groups (e.g., C-2, C-3, C-4), thereby achieving regioselective synthesis of complex oligosaccharides without extensive protecting group chemistry [4].

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